molecular formula C19H20ClN3O3S B11486481 9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11486481
M. Wt: 405.9 g/mol
InChI Key: HHLHJSYNWPLMLF-UHFFFAOYSA-N
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Description

9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of pyridoquinazolines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a sulfonyl group attached to a pyridoquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridoquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyridoquinazoline core.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group.

    Attachment of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the methyl group.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can modify certain functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one: Lacks the sulfonyl group and piperidine moiety.

    9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-5-one: Differs in the position of the sulfonyl group.

Uniqueness

The presence of the sulfonyl group and the specific substitution pattern in 9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

9-chloro-3-methyl-8-(3-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C19H20ClN3O3S/c1-12-5-7-23-16-10-15(20)17(9-14(16)19(24)21-18(23)8-12)27(25,26)22-6-3-4-13(2)11-22/h5,7-10,13H,3-4,6,11H2,1-2H3

InChI Key

HHLHJSYNWPLMLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC(=C4)C)Cl

Origin of Product

United States

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